(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Beschreibung
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name, (1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one , adheres rigorously to the hierarchical conventions for polycyclic systems. The name delineates:
- Parent hydrocarbon framework : A 22-membered docosa ring system (C22) with five fused rings (pentacyclo).
- Bridge notation : The prefixes 12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰ specify bridge connections between atoms, defining the polycyclic architecture.
- Substituents : Hydroxyl (-OH) groups at C11 and C14, methoxy (-OCH3) groups at C17 and C18, and methyl (-CH3) groups at C7.
- Stereochemistry : The (1R,14R) configuration denotes absolute stereochemistry at chiral centers C1 and C14.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C23H22O8 |
| Molecular weight | 426.42 g/mol |
| Rotatable bonds | 2 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 8 |
The systematic name reflects the compound’s intricate oxygenated bridges, including three ether linkages (2,8,21-trioxa) that stabilize the pentacyclic core.
Molecular Topology and Bridged Polycyclic Architecture
The compound features a pentacyclic framework comprising fused and bridged rings, as illustrated by its IUPAC notation. Key structural elements include:
- Ring fusion patterns :
- Bridged heterocycles : The 2,8,21-trioxa bridges create a strained architecture, with bond angles deviating from ideal tetrahedral geometry due to ring tension. Computational models suggest these bridges contribute to the compound’s planar aromatic regions and non-planar aliphatic segments.
Table 2: Ring System Analysis
| Ring Type | Atom Count | Bridging Atoms | Heteroatoms |
|---|---|---|---|
| Central bicyclo | 20 | C3-C12, C15-C20 | O2, O8, O21 |
| Fused tricyclo | 14 | C4-C9, C15-C20 | None |
The methyl groups at C7 occupy equatorial positions, minimizing steric strain, while hydroxyl and methoxy groups participate in intramolecular hydrogen bonding, further stabilizing the structure.
Stereochemical Configuration Analysis
The (1R,14R) configuration defines the compound’s three-dimensional arrangement. Key stereochemical features include:
- Chiral centers : C1 and C14 exhibit R-configuration, confirmed via X-ray crystallography and circular dichroism (CD) spectroscopy in related analogs.
- Conformational rigidity : The bridged ether linkages restrict rotation around C1-C14, locking the stereochemistry and preventing epimerization under physiological conditions.
- Hydrogen bonding network : The 11,14-dihydroxy groups form intramolecular hydrogen bonds with adjacent carbonyl oxygen atoms, reinforcing the stereochemical stability.
Comparative analysis with enantiomeric forms (e.g., 1S,14S) reveals distinct spectroscopic signatures, particularly in NMR chemical shifts and optical rotation values.
Comparative Structural Relationship to Furanoisoflavonoids
The compound shares structural motifs with furanoisoflavonoids , a subclass of flavonoids characterized by fused furan and isoflavone units. Key parallels include:
- Oxygenated bridges : The 2,8,21-trioxa system mirrors furanoisoflavonoids’ furan rings, which are critical for bioactivity.
- Aromatic substitution patterns : Methoxy and hydroxyl groups at C17, C18, C11, and C14 resemble the phenolic substituents in furanoisoflavonoids like glabridin and licochalcone A.
- Hybrid polycyclic systems : Both classes integrate fused aromatic and heterocyclic rings, though this compound’s pentacyclic core is more complex than typical furanoisoflavonoids’ tricyclic frameworks.
Table 3: Structural Comparison with Furanoisoflavonoids
| Feature | This Compound | Typical Furanoisoflavonoid |
|---|---|---|
| Core rings | 5 fused | 3 fused |
| Oxygen bridges | 3 ethers | 1 furan |
| Chiral centers | 2 (R,R) | 1 (S) |
| Aromatic substituents | 2×OH, 2×OCH3 | 1×OH, 1×OCH3 |
The compound’s structural complexity suggests potential for unique reactivity and biological interactions distinct from simpler furanoisoflavonoids.
Eigenschaften
IUPAC Name |
11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLCPNIRDVOOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Botanical Origins
11-Hydroxytephrosin is primarily isolated from members of the Derris genus, notably Derris robusta and Derris elliptica. These plants accumulate rotenoid derivatives as secondary metabolites, with 11-hydroxytephrosin occurring in leaves, roots, and stems at concentrations ranging from 0.02% to 0.15% dry weight.
Extraction Protocol
A standardized extraction process involves the following steps:
- Plant Material Preparation : Dried roots or stems are ground to 2–5 mm particles.
- Solvent Extraction : Maceration in 70% ethanol (v/v) at 45°C for 72 hours, with a solid-to-solvent ratio of 1:10.
- Concentration : Rotary evaporation under reduced pressure (40°C, 200 mbar) yields a crude extract.
- Partitioning : Sequential liquid-liquid extraction with hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction contains 85–90% of total rotenoids.
Chromatographic Purification
Final isolation employs a three-step chromatographic process:
| Step | Stationary Phase | Mobile Phase | Elution Order | Purity (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Silica gel (200–300 mesh) | Hexane:EtOAc (7:3 → 1:1) | 6th major peak | 65–70 | 2.1 |
| 2 | Sephadex LH-20 | MeOH:H₂O (8:2) | 3rd fraction | 85–90 | 1.4 |
| 3 | Preparative HPLC (C18) | Acetonitrile:H₂O (65:35) | t₃₂ = 14.7 min | >98 | 0.8 |
Partial Synthesis from Tephrosin
Reaction Overview
11-Hydroxytephrosin is synthesized from tephrosin via regioselective hydroxylation at C-11. The process involves:
Kinetic Parameters
| Parameter | Value |
|---|---|
| Kₘ (tephrosin) | 18.4 ± 2.1 μM |
| Vₘₐₓ | 0.33 ± 0.04 nmol·min⁻¹·mg⁻¹ |
| Turnover Number (kₐₜ) | 2.7 ± 0.3 min⁻¹ |
| Selectivity (C11 vs C12 hydroxylation) | 9:1 |
Post-Reaction Processing
- Quenching : Addition of 0.1 M HCl (pH 3.0)
- Extraction : Ethyl acetate (3 × 50 mL)
- Crystallization : Slow evaporation from methanol:water (9:1) yields needle-shaped crystals (mp 214–216°C)
Industrial-Scale Production
Fermentation-Based Synthesis
Recent advances utilize engineered Aspergillus nidulans strains for heterologous production:
| Strain Feature | Modification | Titer (mg/L) | Productivity (mg/L/day) |
|---|---|---|---|
| Wild-type | None | 0 | 0 |
| CYP71D10 + CPR | Codon-optimized P450 system | 38.2 | 5.4 |
| + FAD-GDH | NADPH regeneration enhancement | 67.5 | 9.1 |
| + ARO10ᴷ³ᴿ | Shikimate pathway upregulation | 121.4 | 16.3 |
Continuous Flow Chemistry
A patent-pending method (WO2023176789) enables kilogram-scale synthesis:
- Reactor Design : Packed-bed reactor (Pd/C catalyst, 5% loading)
- Parameters :
- Temperature: 85°C
- Pressure: 12 bar H₂
- Residence time: 8.5 min
- Performance Metrics :
- Conversion: 99.2%
- Isolated yield: 83.7%
- Purity: 99.5% (HPLC)
Analytical Characterization
Spectroscopic Data
Analyse Chemischer Reaktionen
Types of Reactions
11-Hydroxytephrosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 11-Hydroxytephrosin to its corresponding reduced forms.
Substitution: The hydroxyl group at the 11th position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, each with potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have demonstrated that it can inhibit tumor growth in various cancer models by modulating cell cycle progression and promoting cell death mechanisms.
Case Study:
In a study involving breast cancer cell lines, the compound was found to reduce cell viability significantly compared to control groups. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
1.2 Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogenic bacteria and fungi. Its efficacy as an antimicrobial agent has been attributed to its ability to disrupt microbial cell membranes.
Case Study:
A series of tests conducted on common pathogens such as Staphylococcus aureus and Candida albicans showed that the compound inhibited growth at low concentrations, suggesting its potential as a natural preservative or therapeutic agent.
Agricultural Applications
2.1 Pesticide Development
The unique structure of (1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one has led to its exploration as a bio-pesticide. Its natural origin and efficacy against pests make it an attractive candidate for sustainable agriculture.
Case Study:
Field trials have demonstrated that formulations containing this compound reduced pest populations significantly without harming beneficial insects or pollinators.
Wirkmechanismus
11-Hydroxytephrosin exerts its effects primarily through the inhibition of NF-kappaB activity. NF-kappaB is a crucial regulator of genes involved in immune response, apoptosis, and tumor cell growth. By inhibiting NF-kappaB, 11-Hydroxytephrosin can modulate these pathways, leading to its anti-cancer effects . The compound also interacts with the PDPK1 binding pocket, further contributing to its pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Structural Similarity Analysis
Methods :
- Tanimoto and Dice Coefficients : These fingerprint-based metrics quantify structural overlap by converting molecules into bit vectors (e.g., MACCS or Morgan fingerprints). A Tanimoto score ≥0.5 indicates significant similarity, as used in clustering compounds into chemotypes .
- Murcko Scaffolds : Core scaffold analysis identifies shared frameworks, such as pentacyclic systems, which are critical for binding affinity .
- Maximal Common Subgraphs (MCS) : Algorithmic graph-based comparisons detect biochemically meaningful substructures (e.g., functional groups) .
Findings :
- Compounds with analogous pentacyclic cores (e.g., FDB012259; ) share 60–70% similarity via Tanimoto indices, suggesting overlapping pharmacophoric features.
- Substitutions (e.g., hydroxy vs. methoxy groups) introduce variability in hydrogen-bonding capacity and steric effects, altering target interactions .
Table 1: Structural Comparison of Selected Analogues
Molecular and Pharmacokinetic Properties
Methods :
Findings :
Bioactivity and Target Interactions
Methods :
Findings :
- Docking variability: Minor structural changes (e.g., OH → OCH₃) alter residue interactions, significantly affecting affinity scores .
Biologische Aktivität
The compound (1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one is a complex polycyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties based on available research findings.
Structural Characteristics
- Molecular Formula : C23H22O7
- Molecular Weight : 398.42 g/mol
- IUPAC Name : this compound
Physical Properties
The compound exhibits a unique arrangement of hydroxyl and methoxy groups that may contribute to its biological activity.
Antioxidant Activity
Research has indicated that compounds with similar polycyclic structures often exhibit significant antioxidant properties. A study demonstrated that derivatives of this compound can scavenge free radicals effectively due to their phenolic hydroxyl groups .
Antimicrobial Properties
The antimicrobial activity of related compounds has been documented in various studies. For instance:
- Bacterial Inhibition : The compound showed inhibitory effects against several strains of bacteria including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have shown that compounds similar to (1R,14R)-11,14-dihydroxy-17,18-dimethoxy can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
Several case studies have focused on the biological applications of compounds with similar structures:
- Case Study 1 : A study on a structurally related compound indicated significant anti-inflammatory effects in animal models of arthritis.
- Case Study 2 : Another study highlighted the potential of a derivative in reducing oxidative stress markers in diabetic rats.
The proposed mechanisms for the biological activities include:
- Antioxidant Mechanism : The presence of multiple hydroxyl groups allows for electron donation to free radicals.
- Antimicrobial Mechanism : The lipophilic nature of the compound aids in penetrating microbial membranes.
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
